![molecular formula C6H18Cl2N2O B2717599 2-{Methyl[2-(methylamino)ethyl]amino}ethan-1-ol dihydrochloride CAS No. 1989672-81-2](/img/structure/B2717599.png)

2-{Methyl[2-(methylamino)ethyl]amino}ethan-1-ol dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

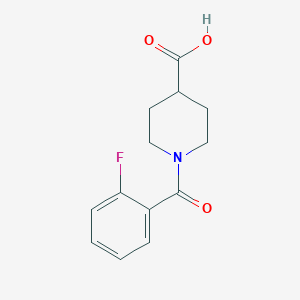

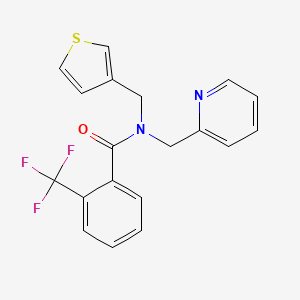

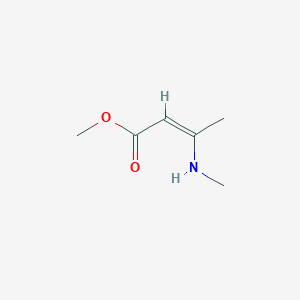

2-{Methyl[2-(methylamino)ethyl]amino}ethan-1-ol dihydrochloride is a chemical compound with the CAS Number: 1989672-81-2 . It has a molecular weight of 205.13 . The IUPAC name for this compound is 2-(methyl (2-(methylamino)ethyl)amino)ethan-1-ol dihydrochloride . It is stored at room temperature and is in the form of an oil .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H16N2O.2ClH/c1-7-3-4-8(2)5-6-9;;/h7,9H,3-6H2,1-2H3;2*1H . This code provides a standard way to encode the compound’s molecular structure. Unfortunately, the search results do not provide a detailed molecular structure analysis.Physical And Chemical Properties Analysis

This compound is an oil and is stored at room temperature . More detailed physical and chemical properties are not provided in the search results.Wissenschaftliche Forschungsanwendungen

Polymer Chemistry and Materials Science

- Endosomolytic Polymers : The compound has been explored in the synthesis of poly(amido-amine)s (PAAs) with potential applications as endosomolytic polymers. These PAAs have shown considerable differences in the basicity of amino groups, which could influence their biological interactions and applications in drug delivery systems (Ferruti et al., 2000).

Medicinal Chemistry and Drug Design

- Synthesis of Heterocycles : The compound has been used in the synthesis of chloroacetylated β-enamino compounds, leading to the formation of polyfunctionalized heterocyclic compounds, which are crucial scaffolds in medicinal chemistry (Braibante et al., 2002).

- Drug Synthesis : It has played a role in the synthesis of laquinimod, a drug under clinical trials for multiple sclerosis, by facilitating a high-yielding aminolysis reaction (Jansson et al., 2006).

- Carbonic Anhydrase Inhibitors : Novel proton transfer compounds have been synthesized using this chemical, showing significant inhibition effects on carbonic anhydrase isoenzymes, indicating potential applications in treating conditions like glaucoma or edema (Yenikaya et al., 2011).

Chemical Synthesis and Reactivity

- Precursor for 1,2,1",2"-Tetramethyl-3,3"-Bidiaziridine : The compound has been identified as a new precursor for synthesizing 1,2,1",2"-tetramethyl-3,3"-bidiaziridine, demonstrating its role in stabilizing aliphatic α-aminocarbinols as hydrochlorides and exploring their reactivity towards generating complex nitrogen-containing rings (Petukhova et al., 2004).

Electrochemical and Fluorescence Applications

- Electrochromic Polyamides : A series of electroactive polyamides incorporating the compound have been designed, showing promising applications in electrochromic devices, fluorescence, and memory properties due to their thermal stability and electrochemical behaviors (Zheng et al., 2019).

Safety and Hazards

The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with the compound include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Eigenschaften

IUPAC Name |

2-[methyl-[2-(methylamino)ethyl]amino]ethanol;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2O.2ClH/c1-7-3-4-8(2)5-6-9;;/h7,9H,3-6H2,1-2H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPDJODYNGXCAGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCN(C)CCO.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H18Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2717516.png)

![2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(4-methoxybenzyl)amino]phenol](/img/structure/B2717524.png)

![(2S)-2-[(4-Chlorophenyl)methoxy]propanoic acid](/img/structure/B2717525.png)

![7-Chloro-2-(2-(diethylamino)ethyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2717526.png)

![(Z)-8-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3,4-dimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2717533.png)